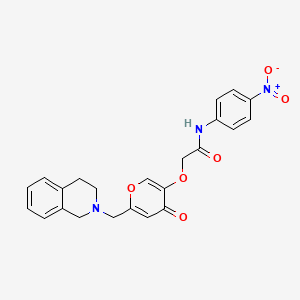
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl group, which is a type of isoquinoline, a nitrogen-containing heterocyclic aromatic compound . It also contains a 4-oxo-4H-pyran-3-yl group, which is a type of pyran, a six-membered heterocyclic, non-aromatic ring with one oxygen atom . The compound also contains a nitrophenyl group, which is a phenyl group with a nitro (-NO2) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl group would contribute a bicyclic structure, the 4-oxo-4H-pyran-3-yl group would contribute a six-membered ring structure, and the nitrophenyl group would contribute an aromatic ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing and can activate the phenyl ring towards electrophilic aromatic substitution . The 3,4-dihydroisoquinolin-2(1H)-yl and 4-oxo-4H-pyran-3-yl groups may also influence the compound’s reactivity, but without specific data, it’s difficult to predict the exact reactions this compound might undergo.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
- In a study, pyrazole-acetamide derivatives, structurally related to the queried compound, demonstrated significant antioxidant activity. The coordination complexes formed with Co(II) and Cu(II) ions were shown to participate in various hydrogen bonding interactions, contributing to the antioxidant properties (Chkirate et al., 2019).
Antimicrobial Activity
- Derivatives of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one showcased notable antibacterial activity, especially those with bromine substitution. This suggests potential antimicrobial applications for structurally related compounds (Rao et al., 2020).
Anticancer and Antioxidant Properties
- Certain heterocycles containing a nitrophenyl group, related to the compound , have been explored for their anticancer and antioxidant properties. The structural characterization and applications of synthesized isoquinolines in these areas were reported, indicating potential therapeutic applications (Sayed et al., 2021).
Anti-lipid Peroxidation and Soybean Lipoxygenase Inhibition
- A study reported the synthesis of a compound structurally similar to the queried chemical, exhibiting significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition. These biological activities highlight the potential for similar compounds to be used in therapeutic contexts (Vlachou et al., 2023).
Antibacterial and Antifungal Agents
- A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives, structurally related to the compound , were synthesized and evaluated for their antibacterial and antifungal properties. The study demonstrated significant activity against various bacterial and fungal strains, indicating the potential for similar compounds to be used as antimicrobial agents (Kumar et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-10-9-16-3-1-2-4-17(16)12-25)31-14-22(21)32-15-23(28)24-18-5-7-19(8-6-18)26(29)30/h1-8,11,14H,9-10,12-13,15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUEDXDNPPZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
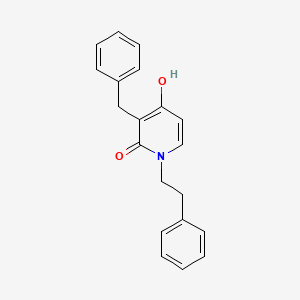
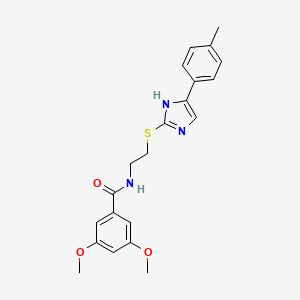
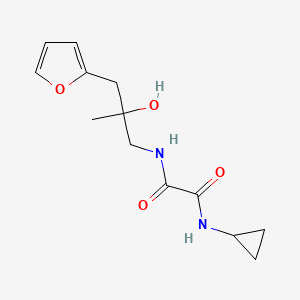
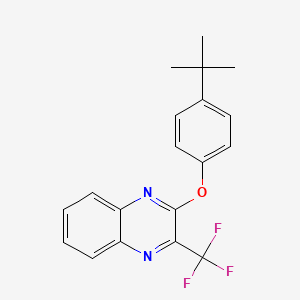
![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)
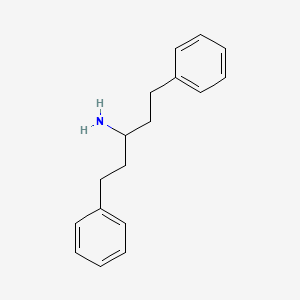
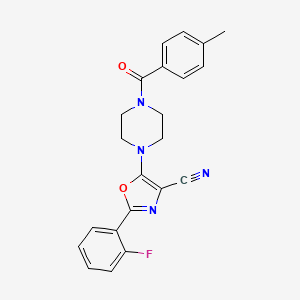
![2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)
![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)